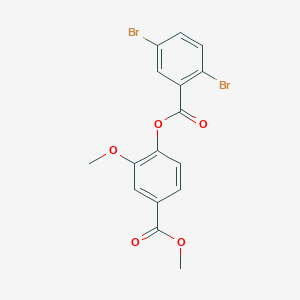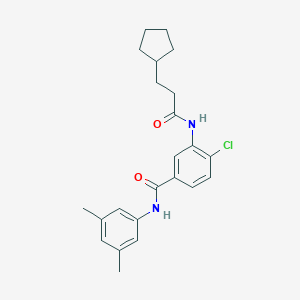
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate, also known as MDB, is a chemical compound that has gained significant attention in scientific research. MDB is a member of the benzodioxane family and has been shown to possess unique biochemical and physiological properties. In
Mecanismo De Acción
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate exerts its biological effects through the inhibition of various enzymes and proteins such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and amyloid beta peptide (Aβ). By inhibiting these targets, 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate can reduce inflammation, oxidative stress, and the accumulation of Aβ, which are all implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has been shown to possess a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reduce the production of reactive oxygen species (ROS), and induce apoptosis in cancer cells. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has also been shown to improve cognitive function and reduce Aβ accumulation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also possesses a fluorescent moiety, which can be used for imaging and tracking purposes. However, 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has a low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has shown promising results in preclinical studies, and future research should focus on its potential as a therapeutic agent in human diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate's fluorescent properties also make it a useful tool for imaging and tracking biological processes, and future research should explore its potential in this area. Additionally, the development of novel derivatives of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate could lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.
Métodos De Síntesis
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate can be synthesized through a multi-step process involving the reaction of 2,5-dibromobenzoic acid with methoxyphenol in the presence of a coupling agent. The resulting intermediate is then reacted with methoxycarbonyl chloride to yield 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has also been used as a fluorescent probe to study protein-ligand interactions and has shown potential as a diagnostic tool for Alzheimer's disease.
Propiedades
Nombre del producto |
2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate |
|---|---|
Fórmula molecular |
C16H12Br2O5 |
Peso molecular |
444.07 g/mol |
Nombre IUPAC |
methyl 4-(2,5-dibromobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H12Br2O5/c1-21-14-7-9(15(19)22-2)3-6-13(14)23-16(20)11-8-10(17)4-5-12(11)18/h3-8H,1-2H3 |
Clave InChI |
BIZSDUBSYXWODU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309348.png)
![Propyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309351.png)
![Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)
![Methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309353.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)